molecular formula C10H22N2O B1453922 Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine CAS No. 1247410-58-7

Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine

Cat. No.: B1453922
CAS No.: 1247410-58-7
M. Wt: 186.29 g/mol
InChI Key: YUEZSYRTENWHAQ-UHFFFAOYSA-N
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Description

Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine is an organic amine featuring a pyrrolidine ring substituted with an ethoxyethylamine chain and two ethyl groups.

Properties

IUPAC Name

N,N-diethyl-2-pyrrolidin-3-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-12(4-2)7-8-13-10-5-6-11-9-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEZSYRTENWHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a diethylamino group and a pyrrolidine moiety. The presence of the pyrrolidine ring is significant as it can influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Receptor Modulation : Compounds with pyrrolidine structures have been shown to modulate neurotransmitter receptors, potentially affecting pathways related to mood and cognition.
  • Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes relevant to metabolic pathways, which can be critical in treating diseases like diabetes and cancer.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrolidine, including this compound, possess antimicrobial properties. For instance, certain pyrrolidine-containing compounds have shown effectiveness against multi-drug resistant bacteria, making them potential candidates for new antibiotic therapies .

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer activity. Research conducted by the National Cancer Institute indicated that specific derivatives exhibited lethal activity against various human tumor cell lines, suggesting a promising avenue for cancer treatment . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of pyrrolidine derivatives against Staphylococcus aureus, demonstrating their potential as novel antimicrobial agents .
  • Anticancer Activity : In vitro assays showed that certain analogs of this compound inhibited the growth of leukemia cells, indicating its potential in cancer therapy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Initial studies suggest moderate absorption and distribution characteristics, with ongoing research needed to fully elucidate its metabolic pathways and potential toxicity.

Data Summary Table

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveModulation of neurotransmitters

Comparison with Similar Compounds

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine (CAS: 67563-57-9)

  • Structure : Differs by replacing diethyl groups with dimethyl groups on the terminal amine.
  • Molecular Formula : C₈H₁₈N₂O; Molecular Weight : 158.24 g/mol .
  • Key Differences :
    • Reduced lipophilicity compared to the diethyl analog due to shorter alkyl chains.
    • Lower steric hindrance may enhance solubility in polar solvents.
  • Applications : Often utilized as a precursor in medicinal chemistry for modifying pharmacokinetic profiles.

Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride (CAS: 1354954-33-8)

  • Structure : Incorporates a pyrimidine ring instead of the ethyl chain, with diethylamine attached to the heterocycle.
  • Hydrochloride salt form improves aqueous solubility for pharmaceutical formulations.

S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone)

  • Structure : Shares the pyrrolidin-3-yloxyethylamine motif but includes a fluorophenyl group and benzodioxan moiety.
  • Pharmacological Profile :
    • High affinity for 5-HT₁A receptors (partial agonist) and modest D₂/D₃ receptor antagonism .
    • Distinct from haloperidol and clozapine due to selective modulation of frontocortical dopaminergic transmission.

Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (CAS: 1354019-89-8)

  • Structure : Features a pyridine ring with a trifluoromethyl group, linked to the diethylamine chain.
  • Key Differences :
    • The electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability .
    • Pyridine’s aromaticity may confer distinct receptor-binding properties compared to aliphatic pyrrolidine.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine C₁₀H₂₂N₂O 186.30* Pyrrolidine, ethyl-ether, diethylamine Inferred CNS activity (analog-based)
Dimethyl analog C₈H₁₈N₂O 158.24 Dimethylamine, shorter alkyl chains Improved solubility
S 16924 C₂₃H₂₅FNO₃ 382.45 Fluorophenyl, benzodioxan 5-HT₁A partial agonist, D₂/D₃ antagonist
Pyrimidine derivative C₁₀H₁₇ClN₄O 244.73 Pyrimidine ring, hydrochloride salt Enhanced hydrogen bonding capacity

*Calculated based on analogous structures.

Research Findings and Implications

Role of the Pyrrolidinyl-Ether Scaffold

  • The pyrrolidine ring’s rigidity and nitrogen lone pair facilitate interactions with neurotransmitter receptors (e.g., 5-HT₁A, D₂) .
  • The ethoxyethyl chain provides conformational flexibility, enabling adaptation to receptor binding pockets.

Impact of Alkyl Substitutions

  • Diethyl vs.
  • Trifluoromethyl Pyridine Analogs : Introduce metabolic resistance, a feature exploitable in drug design for prolonged half-life .

Pharmacological Potential

  • Structural parallels to S 16924 suggest this compound may exhibit serotonergic or dopaminergic modulation, warranting in vitro receptor affinity assays.
  • Pyrimidine-containing derivatives highlight the versatility of this scaffold in targeting diverse enzyme families (e.g., kinases, phosphodiesterases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine
Reactant of Route 2
Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine

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